5-Bromo-2-chloro-3-nitropyridin-4-ol
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Overview
Description
5-Bromo-2-chloro-3-nitropyridin-4-ol is a chemical compound with the molecular formula C5H2BrClN2O2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to the pyridine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-3-nitropyridin-4-ol typically involves the nitration of 5-Bromo-2-chloropyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 3-position of the pyridine ring . The reaction conditions must be carefully controlled to avoid over-nitration or decomposition of the starting material.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified by recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-3-nitropyridin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or ammonia in solvents such as ethanol or water.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Substitution: Formation of substituted pyridines with different functional groups.
Reduction: Formation of 5-Bromo-2-chloro-3-aminopyridin-4-ol.
Oxidation: Formation of 5-Bromo-2-chloro-3-nitropyridin-4-one.
Scientific Research Applications
5-Bromo-2-chloro-3-nitropyridin-4-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structure, particularly the nitro group, suggests potential biological activity, making it a candidate for drug discovery and development.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or dyes.
Biological Research: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-3-nitropyridin-4-ol depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the nitro group can facilitate interactions with biological molecules through hydrogen bonding or electrostatic interactions . The bromine and chlorine atoms can also participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-3-nitropyridine: Similar structure but lacks the hydroxyl group.
3-Bromo-5-nitropyridin-4-ol: Similar structure but lacks the chlorine atom.
5-Bromo-2-methyl-3-nitropyridine: Similar structure but has a methyl group instead of a chlorine atom .
Uniqueness
5-Bromo-2-chloro-3-nitropyridin-4-ol is unique due to the combination of bromine, chlorine, nitro, and hydroxyl groups on the pyridine ring. This combination of functional groups provides a unique reactivity profile, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications .
Properties
Molecular Formula |
C5H2BrClN2O3 |
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Molecular Weight |
253.44 g/mol |
IUPAC Name |
5-bromo-2-chloro-3-nitro-1H-pyridin-4-one |
InChI |
InChI=1S/C5H2BrClN2O3/c6-2-1-8-5(7)3(4(2)10)9(11)12/h1H,(H,8,10) |
InChI Key |
YVQPTAXSYQOMPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C(=C(N1)Cl)[N+](=O)[O-])Br |
Origin of Product |
United States |
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